![molecular formula C16H17NO3S2 B438467 Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329923-64-0](/img/structure/B438467.png)

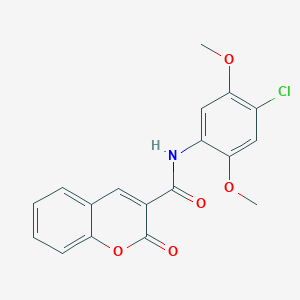

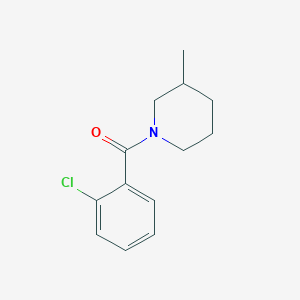

Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as thiophene carboxamides . These are compounds containing a thiophene ring which bears a carboxamide .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve cyclization of S-containing alkyne substrates . Many of these cyclization reactions leading to thiophenes have been performed under mild conditions (even at room temperature, in particular with iodocyclizations) in classical organic solvents .科学的研究の応用

Crystal Structure and Molecular Interactions

Research on related compounds of Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals insights into their crystal structure and molecular interactions. For instance, the study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated that the compound is characterized by a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, emphasizing the importance of these interactions in the compound's stability and potential molecular binding properties (Vasu et al., 2004).

Antibacterial and Antifungal Activities

Further research into thiophene derivatives showcases their potential in medical applications, particularly due to their antibacterial and antifungal activities. Two biologically active thiophene-3-carboxamide derivatives were studied, highlighting their significant antibacterial and antifungal properties. The studies reveal how the m-toluidine and p-toluidine rings in these compounds are oriented in relation to their thiophene rings, which could be critical for their biological activity. The compounds' structures are locked by an intramolecular N-H.N hydrogen bond, reducing conformational flexibility and potentially enhancing their biological efficacy (Vasu et al., 2005).

Synthesis and Characterization

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from related precursors using Et3SiH/I2 as a reducing agent showcases the chemical versatility and synthetic accessibility of these compounds. This process, characterized by various spectroscopic methods, lays the groundwork for further functionalization and exploration of their potential applications in various fields, including materials science and pharmacology (S. Jayaraman et al., 2010).

特性

IUPAC Name |

methyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-9-5-6-10-12(8-9)22-15(13(10)16(19)20-2)17-14(18)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDILSNVRGSVYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)

![1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B438386.png)

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B438420.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)